molecular formula C12H10O2 B3272410 7-Methoxy-2-naphthaldehyde CAS No. 5665-23-6

7-Methoxy-2-naphthaldehyde

Cat. No.: B3272410
CAS No.: 5665-23-6
M. Wt: 186.21 g/mol
InChI Key: MLFCHYYDLUDPLW-UHFFFAOYSA-N
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Description

7-Methoxy-2-naphthaldehyde is an organic compound belonging to the naphthaldehyde family It is characterized by a methoxy group (-OCH₃) attached to the seventh position and an aldehyde group (-CHO) at the second position of the naphthalene ring

Mechanism of Action

Target of Action

Naphthaldehyde derivatives, including methoxy variants, have been studied for their energetic and structural properties . These properties can influence their interaction with various biological targets.

Mode of Action

It’s known that the presence and interaction of functional groups on the different positions of the naphthalene core offer a wide range of derivatives with singular characteristics at the structural and chemical level . The methoxy group in the 7-Methoxy-2-naphthaldehyde could potentially influence its interaction with its targets, leading to changes in the target’s function or structure.

Biochemical Pathways

Naphthaldehyde derivatives have been associated with various biochemical reactions

Result of Action

Naphthaldehyde derivatives have been associated with various biological activities, suggesting that this compound could potentially have similar effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability could be affected by exposure to air . Additionally, its action and efficacy could be influenced by the pH, temperature, and other conditions of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-naphthaldehyde typically involves the reaction of 7-methoxy-2-naphthol with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 7-methoxy-2-naphthol reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors and ensuring the reaction conditions are controlled for maximum yield and purity. The process is designed to be efficient, cost-effective, and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-naphthaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 6-Methoxy-2-naphthaldehyde
  • 2-Naphthaldehyde
  • 4-Methoxy-1-naphthaldehyde
  • 2-Hydroxy-1-naphthaldehyde

Comparison: 7-Methoxy-2-naphthaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which influence its reactivity and applications.

Properties

IUPAC Name

7-methoxynaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFCHYYDLUDPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=C2)C=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285915
Record name 7-Methoxy-2-naphthalenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5665-23-6
Record name 7-Methoxy-2-naphthalenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5665-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-2-naphthalenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxynaphthalene-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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